molecular formula C14H11Cl2N3O5S B3621695 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide

Cat. No.: B3621695
M. Wt: 404.2 g/mol
InChI Key: NZSBTDIIRJUWAR-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to two other carbon atoms. The sulfonyl group is a sulfur atom bonded to two oxygen atoms (SO2), and it’s known for its strong acidity. The compound also contains a nitro group (-NO2) and a dichlorophenyl group, which are both commonly found in various pharmaceuticals and industrial chemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonyl group, the dichlorophenyl group, and the nitrophenyl group. These groups would likely contribute to the overall polarity of the molecule and could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

Sulfonamides, in general, can participate in a variety of chemical reactions. They can act as bases, forming salts with strong acids, or as weak acids, forming salts with strong bases. They can also undergo hydrolysis under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, size, and the functional groups it contains would all influence its properties. For example, its solubility in water would likely be moderate due to the presence of polar groups, and it might have a relatively high melting point due to strong intermolecular forces .

Mechanism of Action

While the specific mechanism of action for this compound isn’t available, many sulfonamides act as inhibitors of enzymes. They are often used as antibiotics, as they can inhibit the growth of bacteria by blocking the synthesis of folic acid, a nutrient that the bacteria need to grow .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. Given the known activities of many sulfonamides, it could be of interest in the development of new antibiotics or other types of drugs .

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O5S/c15-9-4-5-12(16)13(6-9)25(23,24)17-8-14(20)18-10-2-1-3-11(7-10)19(21)22/h1-7,17H,8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSBTDIIRJUWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
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N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
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N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
Reactant of Route 5
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
Reactant of Route 6
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide

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